molecular formula C19H19NO6 B5160695 4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid

4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid

Cat. No.: B5160695
M. Wt: 357.4 g/mol
InChI Key: KJJMNSQMQNTXAC-CMDGGOBGSA-N
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Description

4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid is a synthetic organic compound known for its diverse biological activities. It belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are widely studied for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,4,5-trimethoxyacetophenone with 4-aminobenzoic acid under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated carbonyl compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing the compound to covalently bind to cysteine residues in proteins. This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the amino group and the trimethoxyphenyl moiety. These features contribute to its distinct biological activities and make it a valuable compound for research and development.

Properties

IUPAC Name

4-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-24-16-10-13(11-17(25-2)18(16)26-3)15(21)8-9-20-14-6-4-12(5-7-14)19(22)23/h4-11,20H,1-3H3,(H,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJMNSQMQNTXAC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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